molecular formula C20H19ClN4O2 B2576002 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide CAS No. 1396855-05-2

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide

Cat. No. B2576002
CAS RN: 1396855-05-2
M. Wt: 382.85
InChI Key: RCMAOAPFMLQXDU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

1. Antitubercular Activity

A significant application of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide derivatives is in antitubercular therapy. Srinivasarao et al. (2020) designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, evaluating them for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several showed significant inhibitory activity with low toxicity to human cells, indicating their potential as antitubercular agents (Srinivasarao et al., 2020).

2. Molecular Interaction Studies

The compound's molecular interaction with biological receptors is another research focus. Shim et al. (2002) analyzed the molecular interaction of a closely related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, revealing insights into the structural requirements for receptor binding and antagonist activity. This research contributes to understanding the molecular basis of receptor-ligand interactions and could guide the development of new therapeutic agents (Shim et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMAOAPFMLQXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide

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